molecular formula C11H18N4OS2 B2872524 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea CAS No. 544662-37-5

1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B2872524
CAS No.: 544662-37-5
M. Wt: 286.41
InChI Key: AWTHZHLZVXYRBO-UHFFFAOYSA-N
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Description

“1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” is a chemical compound with the molecular formula C11H18N4OS2 . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-yl urea derivatives has been reported in the literature . The process typically involves the reaction of heterocyclic amino compounds with heterocyclic isocyanato compounds .


Molecular Structure Analysis

The molecular structure of “this compound” includes a cyclohexyl group, a urea group, and a 1,3,4-thiadiazol-2-yl group with an ethylsulfanyl substituent .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, 1,3,4-thiadiazol-2-yl urea derivatives are known to exhibit reactivity due to the presence of the thiadiazole ring .


Physical and Chemical Properties Analysis

The average mass of “this compound” is 286.417 Da, and its monoisotopic mass is 286.092194 Da .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Synthesis Under Microwave Irradiation : Li and Chen (2008) developed a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives, including those similar to 1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea, using microwave irradiation. This approach offered a more efficient synthesis route with satisfactory yield compared to conventional heating methods (Li & Chen, 2008).

  • Anticonvulsant Agent Synthesis : In a study presented by Vig et al. (2010), novel series of 1,3,4-thiadiazole derivatives were synthesized, which include urea derivatives as potential anticonvulsant agents. This research highlights the diverse biological activities of thiadiazole derivatives (Vig et al., 2010).

Biological Activities and Applications

  • Antidiabetic and Antibacterial Activity : Chavan and Pai (2007) investigated 1,3,4-thiadiazoles as intermediates in synthesizing urea derivatives, exploring their antidiabetic and antibacterial activities. These compounds showed marginal activity against selected microorganisms and animal models, suggesting potential therapeutic applications (Chavan & Pai, 2007).

  • Role in Plant Biology : Ricci and Bertoletti (2009) discussed how urea derivatives, including those similar to this compound, exhibit cytokinin-like activity. These compounds are used in in vitro plant morphogenesis studies for regulating cell division and differentiation (Ricci & Bertoletti, 2009).

Miscellaneous Applications

  • Plant Growth Regulation : Research by Song Xin-jian et al. (2006) indicated that certain N-substituted phenyl ureas, related in structure to this compound, have shown promising activity as plant growth regulators. This application broadens the potential agricultural uses of these compounds (Song Xin-jian et al., 2006).

  • Antiacetylcholinesterase Activity : A study by Vidaluc et al. (1995) explored the synthesis and evaluation of urea derivatives as antiacetylcholinesterase agents. Although not directly related to this compound, this research signifies the potential of urea derivatives in therapeutic applications related to enzyme inhibition (Vidaluc et al., 1995).

Future Directions

The future directions for research on “1-Cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea” and similar compounds could involve further investigation of their biological activities, particularly their potential as inhibitors of enzymes like AChE . This could lead to the development of new therapeutic agents for neurodegenerative diseases .

Properties

IUPAC Name

1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4OS2/c1-2-17-11-15-14-10(18-11)13-9(16)12-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTHZHLZVXYRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323777
Record name 1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

544662-37-5
Record name 1-cyclohexyl-3-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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